Cas no 1020038-96-3 (7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-ol
- AT22846
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- Inchi: 1S/C6H4BrN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11)
- InChI Key: VTOJFOSPIGCYCX-UHFFFAOYSA-N
- SMILES: BrC1C=CN2C(NN=C2C=1)=O
Computed Properties
- Exact Mass: 212.95377g/mol
- Monoisotopic Mass: 212.95377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 214.02g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 44.7
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196481-1g |
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
1020038-96-3 | 97% | 1g |
$1368.64 | 2023-09-04 |
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: A Promising Scaffold in Medicinal Chemistry
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, with the chemical identifier CAS No. 1020038-96-3, represents a unique class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its fused triazolo[4,3-a]pyridin-3(2H)-one core, exhibits structural complexity that makes it a valuable scaffold for the development of novel therapeutics. Recent studies have highlighted its potential as a multifunctional molecule with applications in drug discovery and biological research.
The triazolo[4,3-a]pyridin-3(2H)-one ring system is a key structural feature of this compound, which combines the aromaticity of pyridine with the nitrogen-rich triazole ring. This hybrid architecture is known to confer unique electronic properties, enabling the molecule to interact with various biological targets. The introduction of a bromine atom at the 7-position further modulates its reactivity and selectivity, making it a versatile platform for chemical modification. Researchers have explored its potential as a lead compound for the development of inhibitors targeting specific enzymatic pathways, particularly in the context of inflammatory and oncological diseases.
Recent advancements in computational chemistry have facilitated the rational design of derivatives of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. Molecular docking studies have demonstrated its ability to bind to key proteins such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are implicated in chronic inflammation and cancer progression. These findings suggest that the compound may serve as a template for the synthesis of more potent and selective inhibitors. Additionally, its structural similarity to known pharmacophores has prompted investigations into its potential as a modulator of G-protein coupled receptors (GPCRs), a family of targets involved in numerous physiological processes.
Experimental studies have further validated the biological relevance of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2,2H)-one. In vitro assays have shown its ability to inhibit the proliferation of cancer cell lines, including breast and lung carcinoma models. The mechanism of action appears to involve the disruption of signaling pathways mediated by kinases such as Akt and ERK, which are frequently dysregulated in malignant tumors. These results align with the broader trend in drug discovery to target intracellular signaling cascades for the treatment of complex diseases.
One of the most promising applications of this compound is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of several degenerative diseases, and the ability of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one to modulate inflammatory responses has been explored in preclinical models. For instance, its interaction with the NF-κB pathway, a central regulator of inflammation, has been demonstrated through cell-based assays. This property positions the compound as a potential candidate for the treatment of autoimmune disorders and inflammatory conditions such as rheumatoid arthritis.
From a synthetic perspective, the preparation of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves a series of well-established methodologies in organic chemistry. The synthesis typically begins with the formation of the triazole ring through a [3+2] cycloaddition reaction, followed by the introduction of the pyridine moiety via a condensation process. The bromination step at the 7-position is critical for tuning the biological activity, as evidenced by the enhanced potency observed in brominated derivatives compared to their non-brominated counterparts.
Recent trends in medicinal chemistry emphasize the importance of structure-activity relationship (SAR) studies to optimize the therapeutic potential of compounds like 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. Researchers have employed high-throughput screening techniques to evaluate the effects of structural modifications on biological activity. For example, the introduction of functional groups at the 3-position has been shown to enhance the compound's solubility and metabolic stability, which are critical parameters for drug development. These findings underscore the importance of systematic chemical modifications in improving the pharmacological profile of such scaffolds.
The potential of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as a therapeutic agent is further supported by its favorable physicochemical properties. Its molecular weight and lipophilicity profile suggest that it may exhibit good permeability across biological membranes, which is essential for oral drug delivery. Additionally, its predicted low toxicity profile, based on computational models, makes it an attractive candidate for further preclinical evaluation. These attributes align with the principles of drug discovery that prioritize the development of safe and effective therapeutics.
Despite its promising potential, challenges remain in the full realization of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as a drug candidate. One of the primary hurdles is the need for further optimization of its pharmacokinetic properties to ensure adequate bioavailability and tissue penetration. Additionally, the development of more selective derivatives to minimize off-target effects is an area of active research. These efforts are critical for translating the compound's in vitro promise into clinical applications.
In conclusion, 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable scaffold for the development of novel therapeutics. Ongoing research into its chemical and biological properties is expected to yield important insights into its potential applications in medicine, further solidifying its role as a promising lead compound in drug discovery.
For researchers and scientists interested in exploring the applications of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, access to advanced analytical tools and collaborative platforms is essential. These resources enable the in-depth study of the compound's properties and facilitate the design of more effective derivatives. The continued exploration of this compound's potential is likely to contribute significantly to the advancement of pharmaceutical science.
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